molecular formula C21H18N2O3 B11081526 N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide

N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide

Cat. No.: B11081526
M. Wt: 346.4 g/mol
InChI Key: UTOBULXPJLZFJE-UHFFFAOYSA-N
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Description

N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is a complex organic compound that features a unique structure combining elements of isoquinoline and naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the isoquinoline and naphthalene intermediates, followed by their coupling under specific conditions. For instance, the isoquinoline derivative can be synthesized via a modified Strecker reaction, which involves the reaction of 1,2,3,4-tetrahydroisoquinoline with an aldehyde and potassium cyanide in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism by which N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and influencing biological pathways. The exact mechanism would depend on the specific application and target, but it generally involves non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]acetamide is unique due to its combined isoquinoline and naphthalene structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C21H18N2O3

Molecular Weight

346.4 g/mol

IUPAC Name

N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-1,4-dioxonaphthalen-2-yl]acetamide

InChI

InChI=1S/C21H18N2O3/c1-13(24)22-18-19(21(26)17-9-5-4-8-16(17)20(18)25)23-11-10-14-6-2-3-7-15(14)12-23/h2-9H,10-12H2,1H3,(H,22,24)

InChI Key

UTOBULXPJLZFJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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